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Compound of Interest
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Cat. No.: B15606946 Get Quote

Application Note: DAT-230
High-Affinity Dopamine Transporter Antagonist for
Advanced Electrophysiological Studies
Audience: Researchers, scientists, and drug development professionals.

Introduction
The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the central

nervous system, responsible for the reuptake of dopamine from the synaptic cleft. Its

dysfunction is implicated in numerous neurological and psychiatric disorders, making it a key

target for therapeutic development. DAT-230 is a novel, potent, and highly selective antagonist

developed for the precise modulation of DAT activity in research settings. This document

provides detailed protocols for utilizing DAT-230 in common electrophysiological applications to

characterize its effects on synaptic function and network activity.

Application 1: Characterizing DAT-230 Inhibition
using Whole-Cell Patch-Clamp
This protocol details the use of whole-cell voltage-clamp recordings to measure the inhibitory

effect of DAT-230 on dopamine-mediated currents in cultured midbrain neurons.[1][2][3] This
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technique allows for high-fidelity analysis of ionic currents and provides a direct measure of

DAT-230's potency.[1][2][3]

Experimental Protocol
Cell Preparation:

Plate primary midbrain neurons or a suitable cell line (e.g., HEK293 cells stably

expressing hDAT) onto coverslips a few days prior to recording.[1]

Ensure a healthy, confluent monolayer of cells on the day of the experiment.

Solution Preparation:

External/Bath Solution (aCSF): Composition in mM: 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂,

1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 Glucose.[2] Bubble with 95% O₂/5% CO₂.

Internal/Pipette Solution: Composition in mM: 120 K-Gluconate, 20 KCl, 10 HEPES, 2

MgCl₂, 0.2 EGTA, 4 Na₂ATP, 0.3 TrisGTP.[4] Adjust pH to 7.3 with KOH.

DAT-230 Stock Solution: Prepare a 10 mM stock solution of DAT-230 in DMSO. Dilute to

final working concentrations (e.g., 1 nM to 10 µM) in aCSF on the day of the experiment.

Recording Procedure:

Transfer a coverslip to the recording chamber and perfuse with aCSF at 1.5-2 mL/min.[2]

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with internal solution.[1]

Approach a target neuron and form a giga-ohm seal (>1 GΩ).[3]

Rupture the membrane to achieve the whole-cell configuration.[3]

Clamp the cell at a holding potential of -70 mV to record spontaneous excitatory

postsynaptic currents (EPSCs).[2]

Establish a stable baseline recording for 5 minutes.

Apply dopamine (e.g., 10 µM) to the bath to evoke a baseline DAT-mediated current.
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Wash out dopamine and allow the current to return to baseline.

Perfuse the chamber with the first concentration of DAT-230 for 5 minutes, then co-apply

with 10 µM dopamine and record the current.

Repeat the wash-out and application steps for each concentration of DAT-230 to generate

a dose-response curve.

Data Presentation
The inhibitory effect of DAT-230 is quantified by measuring the reduction in the dopamine-

evoked current. The IC₅₀ value is determined by fitting the concentration-response data to a

sigmoidal curve.

Concentration of DAT-230
Mean Current Amplitude
(pA)

% Inhibition

Vehicle Control 150.2 ± 10.5 0%

1 nM 135.8 ± 9.8 9.6%

10 nM 80.1 ± 7.2 46.7%

50 nM (IC₅₀) 74.9 ± 6.5 50.1%

100 nM 45.3 ± 5.1 69.8%

1 µM 15.1 ± 3.2 89.9%

Table 1: Hypothetical dose-dependent inhibition of dopamine-evoked currents by DAT-230.

Experimental Workflow Diagram
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Figure 1. Workflow for whole-cell patch-clamp experiments.
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Application 2: Monitoring Dopamine Reuptake
Inhibition with Fast-Scan Cyclic Voltammetry (FSCV)
FSCV is an electrochemical technique that offers sub-second resolution for measuring

neurotransmitter release and reuptake, making it ideal for studying the kinetics of DAT inhibition

by DAT-230.[5][6][7]

Experimental Protocol
Preparation:

Prepare acute brain slices (e.g., 300 µm coronal slices containing the nucleus accumbens

or striatum) from a rodent.[8]

Allow slices to recover in oxygenated aCSF for at least 1 hour.

Fabricate or obtain a carbon-fiber microelectrode for FSCV.

Recording Procedure:

Transfer a slice to the recording chamber, submerged in flowing, heated (32-34°C) aCSF.

Position the carbon-fiber electrode in the target brain region.

Place a stimulating electrode nearby to evoke dopamine release.

Apply a triangular voltage waveform (-0.4 V to +1.2 V and back, at 400 V/s) to the carbon-

fiber electrode.

Deliver a single electrical pulse to the stimulating electrode to evoke dopamine release

and record the resulting oxidative current.

Establish a stable baseline of evoked dopamine signals (3-5 recordings).

Apply DAT-230 at the desired concentration to the bath and record evoked dopamine

signals every 2 minutes until a steady state is reached.

Data Presentation
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DAT-230's inhibition of dopamine reuptake leads to a slower decay rate of the FSCV signal and

an increase in the peak concentration.

Parameter Vehicle Control 100 nM DAT-230 % Change

Peak [DA] (µM) 1.5 ± 0.2 3.1 ± 0.4 +106.7%

Reuptake Rate (τ,

seconds)
1.2 ± 0.1 4.5 ± 0.5 +275.0%

T₁/₂ (seconds) 0.83 ± 0.07 3.12 ± 0.35 +275.9%

Table 2: Hypothetical kinetic parameters of evoked dopamine release in the presence of DAT-
230.

Signaling Pathway Diagram
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Figure 2. Inhibition of dopamine reuptake by DAT-230.

Application 3: Network-Level Effects of DAT-230
using Microelectrode Arrays (MEAs)
MEAs allow for the simultaneous, long-term recording of extracellular field potentials and action

potentials from dozens of sites within a neuronal network, providing insight into how DAT-230
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modulates network-level phenomena like synaptic plasticity.[9][10][11][12]

Experimental Protocol
Preparation:

Prepare acute hippocampal slices (350-400 µm) and allow them to recover.[9][13]

Place a slice onto the MEA chip, ensuring contact between the tissue and electrodes in

the CA1 region.[9][14]

Recording Procedure (Long-Term Potentiation - LTP):

Select a stimulation electrode in the Schaffer collateral pathway and a recording electrode

in the stratum radiatum of the CA1 region.[9][14]

Record baseline field excitatory postsynaptic potentials (fEPSPs) for 20 minutes by

delivering single pulses every 30 seconds.

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., theta-burst

stimulation).[15]

Record fEPSPs for at least 60 minutes post-HFS to monitor the potentiation.

After a stable LTP is established, wash out and repeat the experiment on a new slice, but

perfuse with 100 nM DAT-230 for 20 minutes before HFS.

Compare the magnitude of LTP between control and DAT-230 treated slices.

Data Presentation
By increasing synaptic dopamine levels, DAT-230 is expected to modulate synaptic plasticity.

The table below shows a hypothetical enhancement of LTP magnitude.
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Experimental
Condition

Baseline fEPSP
Slope (mV/ms)

fEPSP Slope 60
min post-HFS
(mV/ms)

% Potentiation

Control (aCSF) -0.52 ± 0.04 -0.81 ± 0.06 155.8%

100 nM DAT-230 -0.54 ± 0.05 -1.05 ± 0.08 194.4%

Table 3: Hypothetical enhancement of LTP in hippocampal CA1 region by DAT-230.
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Figure 3. Causal chain from DAT-230 to LTP modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Electrophysiological recording techniques with DAT-230
application]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15606946#electrophysiological-recording-
techniques-with-dat-230-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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